Ethyl alpha-fluoro-4-chlorophenylacetate

Description

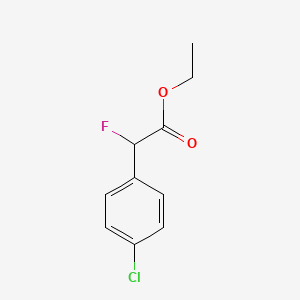

Ethyl alpha-fluoro-4-chlorophenylacetate is an organofluorine compound characterized by a phenyl ring substituted with a chlorine atom at the para position (4-position) and a fluorine atom at the alpha carbon of the ethyl acetate moiety. This structural configuration enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical synthesis . These analogs share functional groups that influence reactivity, physical properties, and applications.

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2-fluoroacetate |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 |

InChI Key |

MTCQWJBAANNXRM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-Chloro-alpha,alpha-Difluorophenylacetate

- Molecular Formula : C₈H₅ClF₂O₂

- Molar Mass : 218.58 g/mol

- Substituents : Two fluorine atoms at the alpha carbon; 4-chloro on phenyl.

- Physical Properties : Melting point = 40–42°C; Boiling point = 193–194°C; Density = 1.286 g/cm³ .

- Synthesis : Prepared via reaction of sodium hydroxide and 2,2-difluoroacetic anhydride with chlorobenzene, followed by crystallization .

- Applications : Intermediate in pharmaceuticals and pesticides. The difluoro substitution enhances resistance to enzymatic hydrolysis, improving drug stability .

- Safety : Requires protective gear; incompatible with strong oxidizers/acids .

Ethyl 3,5-Dichloro-4-Fluorophenylacetate

Ethyl 4-Chloro-2-Fluorophenylacetate

- Molecular Formula : C₁₀H₉ClFO₂ (inferred)

- Physical Properties: Limited data, but ortho-fluoro substitution may reduce symmetry, lowering melting point compared to para-substituted analogs .

- Applications: Potential intermediate in fine chemicals; positional isomerism affects receptor selectivity in drug design .

Ethyl 4-Chlorophenylacetate (Non-Fluorinated Analog)

- Molecular Formula : C₁₀H₁₁ClO₂

- Physical Properties : Lower molar mass (198.6 g/mol) and boiling point (~250°C inferred) compared to fluorinated derivatives .

- Applications : Precursor in fragrances and plasticizers; absence of fluorine reduces metabolic stability .

Comparative Data Table

*Estimated properties based on structural analogs.

Key Research Findings

- Fluorine Impact: Alpha-fluorination (e.g., in ) increases electronegativity, improving hydrolytic stability and bioavailability compared to non-fluorinated analogs .

- Substituent Position : Para-chloro and ortho-fluoro substitutions () alter steric and electronic profiles, affecting crystallization behavior and biological activity .

- Synthetic Methods : Difluoro derivatives () require anhydrous conditions and precise stoichiometry, highlighting the complexity of fluorinated compound synthesis .

Preparation Methods

Bromination of Ethyl 4-Chlorophenylacetate

The synthesis begins with the bromination of ethyl 4-chlorophenylacetate to introduce a bromine atom at the α-position. A method adapted from CN103387497A involves:

-

Reagents : H₂O₂ (35%) and H₂SO₄ under UV light (35W, 6400K).

-

Conditions : Reaction at 20–25°C for 12 hours.

-

Yield : ~99% purity after recrystallization.

Mechanism : Radical bromination occurs via HBrO generated in situ, selectively targeting the α-carbon due to stabilization by the ester group.

Fluorination Using Silver Fluoride (AgF)

The α-bromo intermediate undergoes nucleophilic fluorination using AgF and Et₃N·3HF in acetonitrile (MeCN):

-

Molar Ratios : AgF (2.0 eq), Et₃N·3HF (3.0 eq).

-

Conditions : 0°C to room temperature, 1–2 hours.

-

Yield : 61–85% (isolated).

Key Insight : The use of Et₃N·3HF enhances fluoride availability, while AgF facilitates bromide displacement.

Transesterification of Methyl α-Fluoro-4-chlorophenylacetate

Synthesis of Methyl Ester Precursor

Methyl α-fluoro-4-chlorophenylacetate is synthesized via methods parallel to, followed by transesterification:

-

Reagents : Ethanol, Lewis acid catalysts (e.g., TiCl₄, ZnCl₂).

-

Conditions : Reflux (78°C), 4–8 hours.

Optimization : TiCl₄ (0.04–0.06 eq) minimizes side reactions, achieving >99% HPLC purity.

Claisen Condensation with Fluorinated Acetyl Halides

Reaction of Difluoroacetyl Chloride with Ethyl Acetate

Adapted from CN102206155A, this method involves:

-

Reagents : Difluoroacetyl chloride (1.0 eq), ethyl acetate (5–10 eq), NaOEt (0.02–0.08 eq).

-

Conditions : -30°C to 80°C, 2–16 hours.

-

Yield : 54–93% after distillation.

Limitation : Generates ethyl difluoroacetoacetate as a byproduct, requiring precise stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogen Exchange | 61–85 | >99 | High | Moderate |

| Transesterification | 75–93 | >99 | High | Low |

| Claisen Condensation | 54–93 | 95–99 | Moderate | High |

Key Findings :

-

Halogen exchange balances yield and scalability but requires toxic AgF.

-

Transesterification offers cost efficiency but depends on methyl ester availability.

-

Claisen condensation is less selective, limiting industrial adoption.

Industrial Considerations

Q & A

Q. What are the optimized synthetic routes for Ethyl alpha-fluoro-4-chlorophenylacetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. For example, a multi-step approach may include:

- Step 1 : Chlorination of the phenyl ring using Cl2/FeCl3 under controlled temperature (0–5°C) to avoid over-substitution.

- Step 2 : Fluorination via nucleophilic aromatic substitution (e.g., KF in DMF at 80°C) .

- Step 3 : Esterification of the intermediate acid with ethanol in the presence of H2</SO4 as a catalyst. Yield optimization requires monitoring reaction time (e.g., GC-MS for intermediate tracking) and solvent selection (polar aprotic solvents enhance fluorination efficiency). Purity can be confirmed via <sup>19</sup>F NMR and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Methodological Answer: A combination of techniques is critical:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 to distinguish CH3, CH2, and quaternary carbons. The ester carbonyl (C=O) typically resonates at ~170 ppm in <sup>13</sup>C NMR .

- FT-IR : Confirm ester C=O stretching (~1740 cm<sup>−1</sup>) and aromatic C-F bonds (~1220 cm<sup>−1</sup>) .

- X-ray crystallography : For absolute configuration, grow single crystals in ethyl acetate/hexane and compare bond lengths/angles with reported analogs (e.g., CCDC deposition codes from Acta Crystallographica) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer: Comparative analysis using in vitro assays and computational modeling:

- Step 1 : Perform dose-response assays (e.g., enzyme inhibition IC50) under standardized conditions (pH 7.4, 37°C) to eliminate variability.

- Step 2 : Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., cyclooxygenase-2). Fluorine’s electronegativity may alter binding vs. chloro/methoxy analogs .

- Step 3 : Validate via site-directed mutagenesis if the target structure is known. For example, replace residues interacting with the fluorine substituent to assess mechanistic contributions .

Q. How do substituent positions (fluoro, chloro) influence the compound’s stability under hydrolytic conditions?

Methodological Answer: Design a hydrolysis study with controlled variables:

- Experimental Setup :

| Condition | pH | Temperature | Catalyst |

|---|---|---|---|

| Acidic | 2.0 | 50°C | HCl |

| Basic | 9.0 | 50°C | NaOH |

| Neutral | 7.0 | 50°C | None |

Q. What advanced spectral techniques address conflicting NMR assignments for diastereomeric impurities?

Methodological Answer: Apply orthogonal methods:

- NOESY/ROESY : Detect spatial proximity between fluorine and adjacent protons to confirm stereochemistry.

- <sup>19</sup>F-<sup>1</sup>H HMBC : Identify long-range couplings between fluorine and aromatic protons .

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with authentic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.